molecular formula C51H55N5O7Si B15245072 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine

Cat. No.: B15245072
M. Wt: 878.1 g/mol
InChI Key: YAGXSWHFOUWZDN-HHWNUHTHSA-N
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Description

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine is a complex organic compound that is primarily used in the field of organic synthesis. This compound is characterized by its unique structure, which includes multiple protective groups that are often used in the synthesis of nucleoside analogs.

Preparation Methods

The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine involves multiple steps and requires precise reaction conditionsThe final step involves the acylation of the amino group with 2-methyl-1-oxopropyl chloride .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine is widely used in scientific research, particularly in the synthesis of nucleoside analogs. These analogs are crucial in the development of antiviral and anticancer drugs. The compound’s unique protective groups allow for selective reactions, making it a valuable intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of this compound is primarily related to its role as a synthetic intermediate. The protective groups prevent unwanted reactions during the synthesis process, ensuring that the desired product is obtained with high purity and yield. The molecular targets and pathways involved are specific to the synthetic route being employed .

Comparison with Similar Compounds

Similar compounds include other protected nucleosides such as:

Properties

Molecular Formula

C51H55N5O7Si

Molecular Weight

878.1 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C51H55N5O7Si/c1-34(2)47(57)54-49-53-46-45(48(58)55-49)52-33-56(46)44-31-42(63-64(50(3,4)5,40-19-13-9-14-20-40)41-21-15-10-16-22-41)43(62-44)32-61-51(35-17-11-8-12-18-35,36-23-27-38(59-6)28-24-36)37-25-29-39(60-7)30-26-37/h8-30,33-34,42-44H,31-32H2,1-7H3,(H2,53,54,55,57,58)/t42-,43+,44+/m0/s1

InChI Key

YAGXSWHFOUWZDN-HHWNUHTHSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C(C)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C(C)(C)C

Origin of Product

United States

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